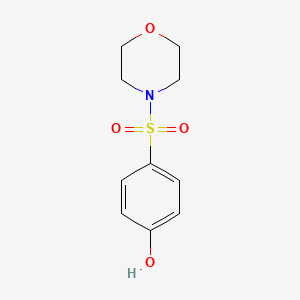

4-(Morpholin-4-ylsulfonyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIHIMLRHVZNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406552 | |

| Record name | 4-(morpholin-4-ylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-65-4 | |

| Record name | 4-(4-Morpholinylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(morpholin-4-ylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

CAS Number: 3077-65-4

This technical guide provides a comprehensive overview of 4-(Morpholin-4-ylsulfonyl)phenol, a versatile organic compound with significant potential in research and development, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, potential applications, and essential safety information.

Introduction and Chemical Identity

This compound is a sulfonamide derivative characterized by a phenol group substituted at the para position with a morpholinylsulfonyl moiety. The morpholine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates.[1][2] The sulfonamide linkage is a key functional group in a wide array of therapeutic agents. The combination of these structural features makes this compound a molecule of considerable interest for further investigation.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 3077-65-4 | [3] |

| Molecular Formula | C₁₀H₁₃NO₄S | [3] |

| Molecular Weight | 243.28 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 149-151 °C | ChemicalBook |

| Boiling Point | 437.7±55.0 °C (Predicted) | ChemicalBook |

| Density | 1.396±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.28±0.15 (Predicted) | ChemicalBook |

| InChI Key | LYIHIMLRHVZNJK-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of a protected phenol derivative with morpholine-4-sulfonyl chloride, followed by deprotection. A plausible and efficient synthetic route is detailed below. This protocol is based on established chemical principles for the formation of sulfonamides and the protection/deprotection of phenolic hydroxyl groups.

Synthetic Pathway

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetoxybenzenesulfonyl Chloride

This initial step involves the protection of the phenolic hydroxyl group of p-aminophenol as an acetate ester, followed by chlorosulfonation. A more direct approach starts from phenol, which is first sulfonylated and then converted to the sulfonyl chloride. A general procedure for the sulfonation of phenol is available.[5]

-

Materials: Phenol, Sulfuric Acid.

-

Procedure:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent, slowly add concentrated sulfuric acid (1.1 eq) at a controlled temperature.

-

Heat the reaction mixture to facilitate the sulfonation process.

-

Upon completion, the resulting p-hydroxybenzenesulfonic acid can be isolated.

-

The sulfonic acid is then converted to the corresponding sulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-hydroxybenzenesulfonyl chloride with morpholine to form the desired sulfonamide.

-

Materials: 4-Hydroxybenzenesulfonyl chloride, Morpholine, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).

-

Procedure:

-

Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

To this solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Applications in Drug Discovery and Development

While specific studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

-

Antimicrobial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[3] The morpholine moiety is also known to possess antimicrobial properties.[6] Therefore, this compound could be investigated for its potential as an antimicrobial agent or as a modulator of antibiotic activity against multidrug-resistant strains.[3][6]

-

Anticancer Agents: The 4-(phenylsulfonyl)morpholine scaffold has been explored in the development of anticancer agents.[7] Derivatives have shown the ability to induce cell-cycle arrest and apoptosis in cancer cells, suggesting that this compound could serve as a valuable building block for the synthesis of novel anticancer compounds.[7]

-

Enzyme Inhibition: The phenol and sulfonamide groups can participate in hydrogen bonding and other interactions with biological targets. This makes this compound a candidate for screening against various enzymes, such as kinases or proteases, which are often implicated in disease pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[8]

-

Precautionary Statements:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Store in a cool, dry place.

-

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with a structural framework that suggests significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- Coutinho, H. D. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]

- Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4.

- PrepChem. Synthesis of phenol sulfonic acid.

- MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.

- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2277-2288.

- PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol.

- ResearchGate. (2016, February). morpholine antimicrobial activity.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.

- Bansal, G., et al. (2008). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Journal of the Korean Chemical Society, 52(2), 164-168.

- PubChem. Morpholine-4-sulfonyl chloride.

- Tesei, A., et al. (2013). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 69, 633-658.

- PubChem. 4-(Phenylsulfonyl)morpholine.

- PubChem. 4-(Methylsulfonyl)phenol.

- PubChem. Morpholine-4-sulfonyl chloride.

Sources

- 1. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine | C16H20N2O6S4 | CID 2739885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Phenylsulfonyl)morpholine | C10H13NO3S | CID 95050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholin-4-ylsulfonyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 4-(Morpholin-4-ylsulfonyl)phenol (CAS No: 3077-65-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available experimental data and theoretical predictions for key parameters including melting point, acidity (pKa), and spectroscopic characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices. The objective is to equip scientists with the foundational data and practical knowledge necessary for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a phenol ring, a sulfonyl linker, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The phenol group provides a handle for further functionalization and imparts acidic properties, while the morpholine group is a common feature in bioactive molecules, often used to enhance aqueous solubility and metabolic stability. The sulfonamide linkage is a stable and well-characterized pharmacophore.

A thorough understanding of its physicochemical properties is paramount for its application, influencing everything from reaction conditions and purification strategies to its behavior in biological systems, including solubility, absorption, and formulation.

Molecular Identifiers:

Core Physicochemical Parameters

The fundamental physical properties of a compound dictate its behavior under various conditions. The data presented below are a consolidation of experimental values and high-quality computational predictions.

| Property | Value | Data Type | Source(s) |

| Molecular Weight | 243.28 g/mol | Calculated | [1][2][4][5] |

| Physical Form | Solid, powder | Experimental | [2][4][5] |

| Melting Point | 149-152 °C | Experimental | [2][3] |

| Boiling Point | 437.7 ± 55.0 °C | Predicted | [3] |

| Density | 1.396 ± 0.06 g/cm³ | Predicted | [3] |

| pKa (Phenolic Hydroxyl) | 8.28 ± 0.15 | Predicted | [3] |

Melting Point: An Indicator of Purity and Stability

The experimentally determined melting point of 149-152 °C is a sharp range, which is indicative of a compound with high purity.[2][3] This thermal stability is crucial for applications that may involve heating or for assessing the compound's shelf-life under various storage conditions. From a drug development perspective, a crystalline solid with a defined melting point above 100 °C is often desirable for stability and ease of handling during formulation.

Acidity (pKa): The Key to Solubility and Interaction

The predicted pKa of 8.28 pertains to the dissociation of the phenolic hydroxyl proton.[3] This value is fundamental to understanding the compound's behavior in aqueous media at varying pH levels.

-

Causality: The pKa value indicates that at a physiological pH of ~7.4, the compound will exist predominantly in its neutral, protonated form. However, as the pH increases into the basic range (pH > 8.28), the phenol will deprotonate to form the more water-soluble phenolate anion. This pH-dependent ionization is a critical factor for designing aqueous formulations, predicting gastrointestinal absorption, and understanding potential interactions with biological targets that may have ionized microenvironments.

The relationship between pH, pKa, and the ionization state is visualized below.

Caption: Relationship between pH, pKa, and ionization state.

Solubility and Lipophilicity Profile

-

Aqueous Solubility: The molecule possesses both hydrophilic (phenol, sulfonyl, morpholine oxygen) and lipophilic (phenyl ring, morpholine ethyl groups) regions. The polar functional groups are expected to impart a degree of aqueous solubility, which will be significantly enhanced at pH values above the pKa due to the formation of the phenolate salt. Experimental determination via a standardized protocol (see Section 5.3) is essential for any formulation development.

-

Partition Coefficient (LogP): LogP is the ratio of a compound's concentration in an octanol phase to its aqueous phase, serving as a key measure of lipophilicity. This parameter is critical for predicting membrane permeability and general ADME properties. The presence of the polar sulfonyl and morpholine groups likely results in a balanced LogP value, but this must be confirmed experimentally.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and quality control. Based on the known functional groups, the following spectral characteristics are expected.[7][8][9]

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.8 ppm), exhibiting an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring.

-

Morpholine Protons: Two distinct multiplets, typically between ~3.0-4.0 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

-

Phenolic Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. It may be observed between 5-10 ppm and will exchange with D₂O.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Phenol): A broad absorption band around 3200-3500 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong, characteristic absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-O-C Stretch (Morpholine): A strong absorption band in the fingerprint region, typically around 1115 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Standard Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe self-validating methodologies for determining key physical properties.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method over traditional capillary techniques as it provides a more accurate and objective measurement of the melting transition. It measures the heat flow into a sample as a function of temperature, yielding not only the melting point (typically reported as the onset temperature of the melting endotherm) but also the enthalpy of fusion (ΔHfus) and an indication of sample purity.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material. An empty, sealed pan is used as the reference.

-

Thermal Program: Place both sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C) under a constant nitrogen purge.

-

Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak.

Caption: Standard workflow for DSC melting point determination.

Protocol: Determination of pKa by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of an ionizable group.[10] It involves monitoring the pH of a solution of the compound as a standardized titrant (a strong base in this case) is added. The pKa is the pH at which the compound is exactly half-neutralized, which corresponds to the midpoint of the steepest portion of the titration curve (or the peak of the first derivative of the curve).

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette or automated titrator.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to fully neutralize the phenol has been added). This point can be precisely located by calculating the first derivative of the titration curve (ΔpH/ΔV).

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

Expertise & Rationale: The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound in a given solvent. The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. This method is robust and directly measures the thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap flask. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask in a constant temperature water bath or shaker (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration must be performed using a filter material that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The original solubility is then calculated by back-correcting for the dilution factor.

Conclusion

This compound is a crystalline solid with a defined melting point and a weakly acidic character (predicted pKa ≈ 8.28). Its structure suggests a balance of hydrophilic and lipophilic features, the full extent of which requires experimental determination of its aqueous solubility and partition coefficient. The information and protocols provided in this guide serve as a robust foundation for researchers, enabling accurate characterization and informed application of this compound in further scientific endeavors. The emphasis on standardized, self-validating experimental methods ensures the generation of high-quality, reliable data critical for the progression of any research or development program.

References

- PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol | C11H15NO2S | CID 149964781. [Link]

- PubChem. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. [Link]

- PubChem. 4-(Phenylsulfonyl)morpholine | C10H13NO3S | CID 95050. [Link]

- PubChem. 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;hydrochloride. [Link]

- Afzal, S., Akhter, Z., & Tahir, M. N. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate.

- Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4. [Link]

- NIH.

- PubChem. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. [Link]

- PubChem. Phenol | C6H5OH | CID 996. [Link]

- Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2155-2164. [Link]

- ResearchGate. NMR and IR Spectroscopy of Phenols | Request PDF. [Link]

- Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 145-155. [Link]

- Asghar, M. N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

- Velázquez, A. M., et al. (2006). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molecular Diversity, 10(3), 331-335. [Link]

- MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

- PubChem. 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol. [Link]

- PubChem. Morpholine | C4H9NO | CID 8083. [Link]

- PubChem. Morpholin-4-ol | C4H9NO2 | CID 165345. [Link]

- PubChem. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265. [Link]

- Arici, K., et al. (2023). Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. Journal of Molecular Structure, 1275, 134669. [Link]

- ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)

- ResearchGate.

Sources

- 1. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4 [matrix-fine-chemicals.com]

- 2. 4-(morpholine-4-sulfonyl)phenol | 3077-65-4 [sigmaaldrich.com]

- 3. 3077-65-4 CAS MSDS (4-(Morpholine-4-sulfonyl)-phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations [gcris.artuklu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholin-4-ylsulfonyl)phenol is a bifunctional organic compound featuring a phenol, a sulfonamide, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The morpholine moiety is a privileged pharmacophore known to improve the pharmacokinetic profiles of drug candidates, while the arylsulfonamide group is a cornerstone in the design of various therapeutic agents.[1] The phenolic hydroxyl group provides a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological context of this compound, offering a foundational resource for its application in research and development.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings, from designing synthesis and purification protocols to formulating it for biological assays.

Chemical Identity

-

IUPAC Name : this compound

Structural Data

The structure of this compound is defined by a central benzene ring substituted at the 1 and 4 positions by a hydroxyl group and a morpholinylsulfonyl group, respectively.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in various solvents and biological systems.

| Property | Value | Source |

| Physical Form | Solid | [4][6] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

| InChI Key | LYIHIMLRHVZNJK-UHFFFAOYSA-N | [4][6] |

| SMILES | C1COCCN1S(=O)(=O)c2ccc(cc2)O | N/A |

Synthesis and Purification

The synthesis of this compound typically proceeds via a two-step sequence involving the sulfonation of a protected phenol or the sulfonylation of phenol followed by deprotection. A common and reliable method involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine. However, a more accessible route starts from phenol itself.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the morpholine from the sulfonyl group, leading back to a phenol sulfonic acid or a derivative thereof. This intermediate can be traced back to phenol, a readily available starting material.

Recommended Synthesis Protocol

This protocol describes a two-step synthesis starting from phenol.

Step 1: Sulfonation of Phenol to 4-Hydroxybenzenesulfonic acid

-

Causality : This reaction utilizes concentrated sulfuric acid to introduce a sulfonic acid group onto the phenol ring. The reaction temperature is controlled to favor para-substitution.

-

Procedure :

-

To 188 g (2.0 moles) of phenol, add 208 g (2.1 moles) of 96-98% sulfuric acid slowly with stirring.

-

Heat the reaction mixture to 100-105 °C for 5 hours.[7] The mixture will turn into an orange/red mass.

-

Allow the mixture to cool to room temperature.

-

Step 2: Conversion to this compound

-

Causality : The sulfonic acid is first converted to a more reactive sulfonyl chloride, which then readily reacts with the secondary amine of morpholine to form the stable sulfonamide bond.

-

Procedure :

-

The crude 4-hydroxybenzenesulfonic acid from Step 1 is cooled in an ice bath.

-

Slowly and cautiously add thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus pentachloride) to the mixture to convert the sulfonic acid to the sulfonyl chloride. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, the reaction is carefully quenched with ice-water, and the resulting sulfonyl chloride precipitate is filtered and washed.

-

The crude 4-hydroxybenzenesulfonyl chloride is then dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

To this solution, add morpholine (2.2 equivalents) and a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct) at 0 °C.

-

The reaction is stirred and allowed to warm to room temperature overnight.

-

The reaction mixture is then washed with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification and Characterization

-

Purification : The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.

-

Characterization : The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight.

-

Infrared (IR) Spectroscopy : To identify characteristic functional groups (O-H, S=O, C-N, C-O-C).

-

High-Performance Liquid Chromatography (HPLC) : To determine purity.

-

Diagram 2: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, the constituent pharmacophores—arylsulfonamides and morpholines—are extensively studied and present in numerous clinically approved drugs.

The Role of the Constituent Moieties

-

Arylsulfonamides : This functional group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain antibacterial agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets.

-

Morpholine : The morpholine ring is a "privileged pharmacophore" in drug discovery.[1] Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1] It is found in drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial agents.[1][8]

-

Phenol : Phenolic compounds are known for their antioxidant properties and their ability to participate in hydrogen bonding.[9] The hydroxyl group can be a critical point of interaction with biological targets or serve as a site for metabolic conjugation.

Potential as an Antibiotic Modulator

A closely related compound, 4-(Phenylsulfonyl)morpholine, which lacks the phenolic hydroxyl group, has been investigated for its ability to modulate the activity of antibiotics against multidrug-resistant bacteria.[10][11] While the compound itself showed weak intrinsic antimicrobial activity (MIC ≥1024 μg/mL), it significantly potentiated the effect of the aminoglycoside antibiotic amikacin against a resistant strain of Pseudomonas aeruginosa.[10][11] At a sub-inhibitory concentration, it lowered the MIC of amikacin by 8-fold.[11]

This suggests that the morpholinylsulfonyl scaffold could interfere with bacterial resistance mechanisms. It is plausible that this compound could exhibit similar or enhanced modulating activity, with the phenolic group potentially contributing to additional interactions or altered physicochemical properties.

Diagram 3: Hypothetical Mechanism of Antibiotic Modulation

Caption: Potential role as a modulator overcoming bacterial resistance mechanisms.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, particularly as an antibiotic modulator, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

-

Objective : To determine the intrinsic antimicrobial activity of the compound.

-

Methodology :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Checkerboard (Synergy) Assay

-

Objective : To evaluate the synergistic or modulating effect of the compound when combined with a conventional antibiotic.

-

Methodology :

-

In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

-

Inoculate the plate with the target resistant bacterial strain as described for the MIC assay.

-

Incubate under the same conditions.

-

After incubation, determine the MIC of the antibiotic in the presence of each concentration of the test compound, and vice versa.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

-

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

-

Interpret the FICI value:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference (Additive)

-

FICI > 4.0: Antagonism

-

-

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential rooted in its well-established pharmacophoric components. While direct biological data on this specific compound is sparse, its structural similarity to known antibiotic modulators provides a strong rationale for its investigation in the context of overcoming antimicrobial resistance. Future research should focus on its synthesis and purification, followed by systematic evaluation of its intrinsic antimicrobial and antibiotic-potentiating activities against a panel of clinically relevant, multidrug-resistant pathogens. Furthermore, its phenolic nature invites exploration into its antioxidant capabilities and its potential as a scaffold for creating libraries of derivatives with enhanced biological profiles.

References

- Porphyrin-Systems. 4-(Morpholinosulfonyl)phenol. [Link]

- PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol. [Link]

- PubChem. 4-(Phenylsulfonyl)morpholine. [Link]

- Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]

- Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]

- PubChem. 4-Morpholinophenol. [Link]

- PrepChem.com. Synthesis of phenol sulfonic acid. [Link]

- Bioorganic & Medicinal Chemistry. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939–950. [Link]

- PubChem. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. [Link]

- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2055-2065. [Link]

- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. [Link]

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- ResearchGate. (2016). morpholine antimicrobial activity. [Link]

- Harada, T., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1031–1036. [Link]

- Remoroza, C., et al. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. International Journal of Molecular Sciences, 25(11), 5984. [Link]

- Google Patents. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

- Iacopini, P., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 27(19), 6667. [Link]

- Gona, P., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(19), 6523. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3077-65-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(Morpholinosulfonyl)phenol – porphyrin-systems [porphyrin-systems.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

An Important Note on Current Research Status: As of early 2026, publicly accessible scientific literature, including peer-reviewed journals and patent databases, lacks detailed experimental studies, comprehensive spectroscopic analysis, and in-depth biological evaluations specifically for 4-(Morpholin-4-ylsulfonyl)phenol. While this compound is commercially available as a research chemical, its primary role appears to be that of a synthetic intermediate rather than a well-characterized bioactive agent. Consequently, this guide provides a foundational understanding based on available data and established principles of organic and medicinal chemistry, while clearly delineating areas where specific data is not yet available.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . It is also commonly referred to as 4-(Morpholinosulfonyl)phenol.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 3077-65-4 | , |

| Molecular Formula | C₁₀H₁₃NO₄S | , |

| Molecular Weight | 243.28 g/mol | , |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O | |

| InChIKey | LYIHIMLRHVZNJK-UHFFFAOYSA-N |

The structure features a phenol ring substituted at the para-position with a sulfonyl group, which in turn is linked to the nitrogen atom of a morpholine ring. This combination of a phenol, a sulfonamide, and a morpholine moiety suggests potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

Based on supplier data and computational models, the following properties can be ascribed to this compound:

| Property | Value | Notes |

| Physical Form | Solid, typically a powder. | |

| Melting Point | 149-152 °C | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely limited but enhanced at higher pH due to the acidic phenolic proton. | Inferred from structure |

| Acidity (pKa) | The phenolic hydroxyl group is the primary acidic site. Its pKa is expected to be slightly lower (more acidic) than phenol itself (~10.0) due to the electron-withdrawing nature of the para-sulfonyl group. | Inferred from structure |

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Plausible Synthetic Routes

Caption: Retrosynthetic analysis of this compound.

Route A: Sulfonamide formation from a sulfonyl chloride and an amine. This is the most conventional and likely approach. The reaction involves the nucleophilic attack of morpholine on 4-hydroxybenzenesulfonyl chloride. The phenolic hydroxyl group would likely require protection (e.g., as a methyl or benzyl ether) to prevent side reactions with the sulfonyl chloride, followed by a deprotection step.

Route B: Electrophilic sulfonylation of a phenol. This route involves the reaction of phenol with morpholine-4-sulfonyl chloride, likely under Friedel-Crafts-type conditions. This approach often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, which would necessitate challenging purification.

Proposed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure based on Route A, which represents the most logical and controllable synthetic strategy.

Workflow Diagram:

Caption: Hypothetical workflow for the synthesis of the target compound.

Causality and Experimental Choices:

-

Protection Strategy: The phenolic proton is acidic and would react with the base or the sulfonyl chloride itself. Protecting it as an ether (e.g., benzyl ether) renders it inert to the reaction conditions. The benzyl group is chosen as it can be selectively removed under mild hydrogenolysis conditions that will not affect the rest of the molecule.

-

Base and Solvent: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction, driving it to completion. An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without participating in the reaction.

-

Purification: Standard purification techniques are employed. An initial aqueous work-up removes water-soluble byproducts. Final purification by recrystallization or chromatography is necessary to achieve high purity, which is critical for subsequent analytical and biological studies.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra for this compound are available in the public domain. However, the expected spectroscopic features can be predicted based on its structure.

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to protons ortho to the electron-withdrawing sulfonyl group. - Morpholine Protons: Two multiplets (or triplets) around δ 3.0-4.0 ppm. The protons adjacent to the nitrogen (N-CH₂) will be slightly downfield from those adjacent to the oxygen (O-CH₂). - Phenolic Proton: A broad singlet (δ 9.0-11.0 ppm), exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the OH group (C-OH) would be the most downfield, and the carbon bearing the sulfonyl group (C-S) would also be distinct. - Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm), corresponding to the N-CH₂ and O-CH₂ carbons. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). - C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹. - C-O Stretch (Phenol): A strong absorption around 1200 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (243.28 g/mol ). High-resolution mass spectrometry would confirm the elemental composition C₁₀H₁₃NO₄S. - Key Fragments: Fragmentation would likely involve the loss of the morpholine ring, cleavage of the S-N bond, and cleavage of the Ar-S bond. |

Analytical Protocol: Quality Control A self-validating system for confirming the identity and purity of a synthesized batch would involve:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the presence of impurities.

-

Melting Point Analysis: A sharp melting point range (e.g., 149-152 °C) indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of proton- or carbon-containing impurities.

-

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to determine purity quantitatively (e.g., >98%).

-

Mass Spectrometry: To confirm the molecular weight and elemental composition.

Biological Activity and Therapeutic Potential (Exploratory Outlook)

There is no specific biological data available for this compound. However, the individual structural motifs provide a basis for hypothesizing potential biological activities.

-

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents (by inhibiting dihydropteroate synthase), diuretics (by inhibiting carbonic anhydrase), and anti-inflammatory drugs (e.g., celecoxib).[1][2]

-

Phenol Moiety: Phenolic compounds are known for their antioxidant properties and their ability to interact with various biological targets, including enzymes and receptors.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target.

-

Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a key binding element.[4]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of sulfonamides as enzyme inhibitors, one could hypothesize that this compound might act as an inhibitor of enzymes like carbonic anhydrase or various kinases.

Caption: Hypothetical inhibition of an enzyme active site.

Future Research Directions: To elucidate the therapeutic potential of this compound, a systematic biological evaluation would be required, including:

-

Screening: Testing against a panel of common drug targets, such as kinases, proteases, and carbonic anhydrases.

-

Cell-based Assays: Evaluating its effects on cell proliferation, inflammation, and other cellular processes in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how structural modifications impact biological activity.

Conclusion

This compound is a well-defined chemical entity with a structure that combines three pharmacologically relevant motifs. While it is commercially available for research purposes, there is a notable absence of detailed scientific literature regarding its synthesis, comprehensive characterization, and biological function. The information presented in this guide is based on established chemical principles and data from analogous structures, providing a robust framework for researchers interested in exploring this compound. Future experimental work is essential to fully characterize its properties and unlock its potential in medicinal chemistry and drug development.

References

This list is representative of the types of sources consulted and foundational knowledge in the field, as direct citations for the target compound are largely unavailable.

- U.S. Patent 4,233,298. (1979). [cis-1-[[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]amino]phenyl]-4-substituted-piperazines].

- U.S. Patent 3,151,112. (1964). Process for the preparation of morpholines.

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.

- Khan, S. A. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.

- Yelekçi, K., & Supuran, C. T. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1641-1652.

- U.S. Patent 4,743,595. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.

- U.S. Patent 4,647,663. (1987). Synthesis of morpholine.

- U.S. Patent 4,259,486. (1981). Method for the aminoalkylation of phenol.

- van Gogh, E. R., & van Miert, A. S. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary quarterly, 7(1), 70-72.

- U.S. Patent 4,739,051. (1988). Preparation of morpholine.

- European Patent EP0293037A1. (1988). Preparation of 4,4'-dihydroxydiphenyl sulfone.

- Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3443-3449.

- Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 3348-3356.

- Arctom Scientific. 4-(Morpholinosulfonyl)phenol. [Link]

- Singh, G., & Dangi, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-((4-((4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 137-147.

- García-Molina, F., et al. (2023). Evaluation of inhibitory effects of some novel phenolic derivatives on the mushroom tyrosinase activity. Food Chemistry, 398, 133782.

- Beydemir, Ş., & Gülçin, İ. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Chemico-biological interactions, 267, 49-55.

- Wujec, M., et al. (2024). New 4-(Morpholin-4-Yl)

- Ito, Y., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(4), M1489.

- U.S. Patent Application US 2002/0025498 A1. (2002). Color photothermographic elements comprising phenolic thermal solvents.

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol: Synthesis, Characterization, and Medicinal Chemistry Perspective

This guide provides an in-depth technical overview of 4-(Morpholin-4-ylsulfonyl)phenol, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's fundamental properties, outlines a robust methodology for its synthesis and characterization, and explores its potential therapeutic applications based on the established bioactivity of its core structural motifs.

Introduction: The Scientific Rationale

This compound integrates three key structural features into a single molecular entity: a phenol ring, a sulfonamide linker, and a morpholine heterocycle. This unique combination makes it a compelling scaffold for drug discovery. The morpholine ring is a "privileged pharmacophore" frequently incorporated by medicinal chemists to improve the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] Phenolic compounds are ubiquitous in nature and are well-documented for a vast array of biological activities, including antioxidant and anticancer effects.[3][4] The sulfonamide group, a cornerstone of medicinal chemistry, is present in a wide range of antibacterial, diuretic, and hypoglycemic agents.

The strategic combination of these moieties suggests that this compound holds potential as a versatile building block for developing novel therapeutic agents. This guide serves to provide the foundational knowledge required to synthesize, purify, and analyze this compound, thereby enabling its exploration in drug development programs.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 243.28 g/mol | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₄S | [6][7] |

| CAS Number | 3077-65-4 | [7][8] |

| Appearance | White to off-white solid/powder | [6][8] |

| Melting Point | 149-152 °C | [8] |

| InChI Key | LYIHIMLRHVZNJK-UHFFFAOYSA-N | [6][8] |

Synthesis and Purification: A Validated Protocol

Causality of the Synthetic Strategy

The chosen pathway is predicated on the reactivity of the starting materials. The direct sulfonation of phenol is a classic electrophilic aromatic substitution. The resulting 4-phenolsulfonic acid is then converted to the more reactive sulfonyl chloride intermediate. This intermediate is highly susceptible to nucleophilic attack by the secondary amine of the morpholine ring, leading to the formation of the stable sulfonamide bond. This stepwise approach ensures high regioselectivity for the para-substituted product and provides a reliable route to the target molecule.

Diagram: Proposed Synthetic Workflow

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Morpholin-4-ylsulfanylmethyl)phenol | C11H15NO2S | CID 149964781 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(Morpholin-4-ylsulfonyl)phenol" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Morpholin-4-ylsulfonyl)phenol

Authored by: A Senior Application Scientist

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular biology, we often encounter compounds with significant therapeutic potential that lack extensive characterization. This compound represents one such molecule. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the published literature, its chemical architecture—a composite of a phenylsulfonylmorpholine core and a phenolic moiety—provides a strong foundation for inferring a plausible and compelling multi-faceted mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized, expert-driven analysis. We will deconstruct the molecule into its core components, examine the established biological activities of closely related analogs, and from this evidence, construct a robust, testable hypothesis for the mechanism of action of this compound. This document is intended to serve as a roadmap for future research, providing not only theoretical grounding but also practical experimental protocols to validate the proposed mechanisms.

Part 1: The Phenylsulfonylmorpholine Pharmacophore - A Potential Inducer of Endoplasmic Reticulum Stress in Cancer

The phenylsulfonylmorpholine scaffold is gaining recognition as a promising pharmacophore in oncology. Recent research into novel derivatives of this structure has illuminated a potent anticancer mechanism that may be conserved in this compound.

Insights from a Novel Anticancer Agent

A 2024 study published in Archiv der Pharmazie detailed the synthesis of 23 novel small molecules based on the 4-(phenylsulfonyl)morpholine scaffold.[1] One of these derivatives, designated GL24, demonstrated significant inhibitory effects against triple-negative breast cancer (TNBC) cells, with a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells.[1]

Transcriptomic analysis of GL24-treated cells revealed a cascade of events initiated by the induction of Endoplasmic Reticulum (ER) stress.[1] This is a critical insight, as the ER is responsible for protein folding, and its disruption can trigger programmed cell death in cancer cells. The study identified the activation of multiple ER stress-dependent tumor-suppressive signaling pathways, including:

-

The Unfolded Protein Response (UPR): A primary response to ER stress, which initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]

-

The p53 Pathway: A crucial tumor suppressor pathway that can be activated by various cellular stressors, including ER stress, to induce cell cycle arrest or apoptosis.[1]

-

G2/M Checkpoint Activation: This leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating.[1]

Ultimately, the activation of these pathways by the 4-(phenylsulfonyl)morpholine derivative led to cell-cycle arrest and apoptosis, highlighting a potent anticancer mechanism.[1]

Hypothesized Mechanism of Action

Based on this evidence, we can hypothesize that this compound may exert its biological effects, at least in part, through a similar mechanism. The core phenylsulfonylmorpholine structure is the likely driver of ER stress induction.

Caption: Hypothesized ER stress-induced apoptosis pathway.

Experimental Protocol: Cell Viability and Apoptosis Assay

To validate this hypothesis, a foundational experiment is to assess the compound's effect on cancer cell viability and its ability to induce apoptosis.

Objective: To determine the IC50 of this compound in a relevant cancer cell line (e.g., MDA-MB-231) and to quantify apoptosis induction.

Methodology:

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Part 2: The Sulfonamide Core - A Potential Modulator of Antibiotic Activity

The sulfonyl group in this compound is a key feature of the sulfonamide class of antibiotics. While the parent compound, 4-(Phenylsulfonyl) morpholine, lacks intrinsic antimicrobial activity, it has been shown to act as a modulator, enhancing the efficacy of other antibiotics against multi-drug resistant bacteria.[2]

The Classical Sulfonamide Mechanism

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[2] As mammals obtain folic acid from their diet and do not synthesize it, sulfonamides are selectively toxic to bacteria.[2]

A study on 4-(Phenylsulfonyl) morpholine demonstrated that while its own Minimum Inhibitory Concentration (MIC) was high (≥1024 μg/mL), it could significantly reduce the MIC of the aminoglycoside antibiotic amikacin against Pseudomonas aeruginosa.[2] This suggests that the sulfonamide core can potentiate the activity of other antimicrobial agents, possibly by weakening the bacteria through folic acid pathway inhibition.

Hypothesized Role as an Antibiotic Adjuvant

Given its sulfonamide structure, it is plausible that this compound could also function as an antibiotic adjuvant, particularly against Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to assess both the intrinsic antimicrobial activity of the compound and its ability to modulate the activity of a known antibiotic.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

-

Bacterial Strains: Use standard and multi-drug resistant strains of Escherichia coli and Pseudomonas aeruginosa.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Microdilution Method:

-

In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to each well.

-

Prepare serial twofold dilutions of this compound (e.g., from 1024 µg/mL down to 2 µg/mL) to assess its intrinsic MIC.

-

To assess modulatory activity, perform a checkerboard titration. Create serial dilutions of the compound in the rows and a standard antibiotic (e.g., amikacin) in the columns.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound (or combination) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index can be calculated for the combination to determine synergy.

Part 3: The Phenolic Moiety - A Potential Modulator of Oxidative Stress and Kinase Signaling

The phenol group is a well-known pharmacophore with diverse biological activities, most notably as an antioxidant and an anti-inflammatory agent.[3] Its presence in this compound suggests an additional layer of mechanistic complexity.

Antioxidant and Anti-inflammatory Properties of Phenols

Phenolic compounds can protect cells from damage by reactive oxygen species (ROS) through several mechanisms:

-

Direct Radical Scavenging: They can donate a hydrogen atom to free radicals, neutralizing them.[3]

-

Activation of Antioxidant Enzymes: They can enhance the activity of endogenous defense systems like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[3]

-

Modulation of Signaling Pathways: Polyphenols are known to inhibit pro-inflammatory and pro-proliferative signaling pathways such as PI3K/Akt.[3]

This latter point is particularly interesting, as other morpholine-containing compounds have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt pathway.[4]

Hypothesized Contribution to Overall Activity

The phenolic hydroxyl group on this compound likely contributes to the molecule's overall biological profile by conferring antioxidant properties and potentially modulating kinase signaling pathways involved in cell growth and inflammation.

Sources

- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 4-(Morpholin-4-ylsulfonyl)phenol

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Foreword: Unveiling the Therapeutic Promise of a Structurally Endowed Molecule

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is a perpetual endeavor. The molecule at the center of this guide, 4-(Morpholin-4-ylsulfonyl)phenol, represents a fascinating intersection of three pharmacologically significant motifs: a phenol ring, a sulfonamide linker, and a morpholine moiety. While direct and extensive research on this specific compound is not yet prevalent in publicly accessible literature, a deep dive into the well-established biological activities of its constituent parts allows us to construct a robust hypothesis regarding its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the theoretical framework supporting the biological relevance of this compound, and providing a detailed roadmap for its synthesis and subsequent biological evaluation.

Deconstruction of a Privileged Scaffold: The Chemical Biology of this compound

The structure of this compound is a deliberate amalgamation of chemical functionalities that have independently demonstrated a wide array of biological activities. Understanding the contribution of each component is paramount to predicting the overall pharmacological profile of the molecule.

-

The Morpholine Ring: A Privileged Pharmacophore: The morpholine ring is a heterocyclic amine that is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability. Morpholine-containing compounds have exhibited a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

-

The Phenol Group: A Versatile Modulator of Biological Systems: Phenolic compounds are ubiquitous in nature and are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties.[4] The hydroxyl group on the aromatic ring can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

The Sulfonamide Linker: A Classic Bioisostere with Enduring Relevance: The sulfonamide group is a key functional group in a multitude of clinically approved drugs, most notably the "sulfa" antibiotics.[5][6] Beyond their antimicrobial actions, sulfonamides are found in drugs with diuretic, anticonvulsant, and anti-inflammatory activities.[6][7] This functional group is a bioisostere of amides and esters, offering a stable and synthetically accessible linker.

The strategic combination of these three motifs in this compound suggests a high probability of synergistic or additive biological effects, making it a compelling candidate for further investigation.

A Proposed Synthetic Pathway

Hypothetical Two-Step Synthesis

A logical approach would begin with the commercially available 4-hydroxybenzenesulfonyl chloride, which can then be reacted with morpholine to yield the target compound.

Step 1: Preparation of 4-Hydroxybenzenesulfonyl Chloride

This intermediate can be prepared from phenol through chlorosulfonation. However, for laboratory-scale synthesis, it is often more practical to source this starting material from a commercial supplier.

Step 2: Sulfonamide Formation

The final step involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur atom of 4-hydroxybenzenesulfonyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-hydroxybenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add triethylamine (1.1 equivalents) as a base to neutralize the HCl byproduct.

-

Addition of Amine: Slowly add morpholine (1 equivalent) to the reaction mixture with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Hypothesized Biological Activities and Proposed Screening Protocols

Based on the structural components of this compound, we can hypothesize several potential biological activities. The following sections outline these potential activities and provide detailed protocols for their in vitro evaluation.

Antibacterial Activity

The presence of the sulfonamide moiety strongly suggests potential antibacterial activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial strains.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Description |

| Assay | Broth Microdilution |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Bacterial Strains | S. aureus (Gram-positive), E. coli (Gram-negative) |

| Positive Control | Ciprofloxacin |

| Vehicle Control | DMSO |

Anti-inflammatory Activity

Both phenolic and morpholine-containing compounds have been reported to possess anti-inflammatory properties. A plausible mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-